3-Chloro-2-ethoxypyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

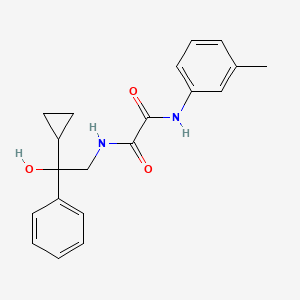

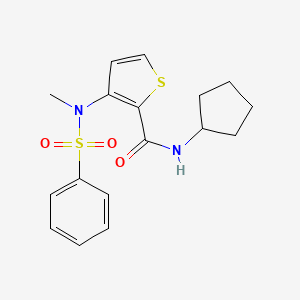

“3-Chloro-2-ethoxypyridine-4-boronic acid” is a chemical compound with the CAS Number: 2096333-52-5. It has a molecular weight of 201.42 . The IUPAC name for this compound is 3-chloro-2-ethoxy-4-pyridinylboronic acid .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters like “this compound” often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9BClNO3/c1-2-13-7-6 (9)5 (8 (11)12)3-4-10-7/h3-4,11-12H,2H2,1H3 .Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions . This type of reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Material Science

Boronic acids are pivotal in creating novel supramolecular structures due to their ability to form reversible covalent bonds. For example, the reversible formation of planar chiral ferrocenylboroxine demonstrates the utility of boronic acids in constructing supramolecular assemblies with unique chiral and electrochemical properties (Thilagar et al., 2011). Additionally, boronic acids interact with water molecules in assembling hydrogen-bonded architectures, showcasing their role in forming cyclophane-type motifs within 1D, 2D, and 3D structures (Rodríguez-Cuamatzi et al., 2009).

Catalysis and Organic Synthesis

Boronic acids are employed as catalysts in various organic reactions, including the highly enantioselective aza-Michael additions, demonstrating their versatility in catalysis and the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015). They are also used in the electrophilic activation of unprotected maltols to synthesize metal-chelating pharmacophores, showcasing their potential in drug development (Ke et al., 2022).

Sensing and Recognition

Boronic acid derivatives are instrumental in developing sensors for detecting various analytes. For instance, fluorinated boronic acid-appended bipyridinium salts have been used for diol recognition and discrimination via (19)F NMR barcodes, highlighting their application in bioanalytical chemistry (Axthelm et al., 2015).

Environmental Applications

In environmental science, boronic acids are explored for their adsorption capabilities, such as in the novel boron-adsorbing magnetic materials with cis-diol structures for boron removal from water sources. This showcases the environmental applications of boronic acids in treating boron pollution and resource recovery (Zhang et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(3-chloro-2-ethoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BClNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4,11-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWNVKMBQHHEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)

![Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2754370.png)

![Methyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholine-3-carboxylate](/img/structure/B2754374.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2754380.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2754381.png)

![3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754388.png)